2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
Description
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS: 344280-12-2) is a substituted butanoic acid derivative featuring two distinct chlorinated aromatic rings: a 3-chlorophenyl group at position 2 and a 4-chlorophenyl group at position 4 of the oxobutanoic acid backbone . This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The compound’s synthesis likely involves Friedel-Crafts acylation or Michael addition reactions, as seen in related 4-oxobutanoic acid derivatives .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWYVKMJFYDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structure allows it to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process.
Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, suggesting potential for development as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Agricultural Science
The compound has shown promise in agricultural applications, particularly as an herbicide due to its ability to disrupt plant growth processes.
Case Study : Research indicated that formulations containing this compound effectively inhibited the growth of specific weed species, providing an alternative to traditional herbicides that may have more severe environmental impacts .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in swelling | |
| Herbicidal | Inhibition of weed growth | |
| Antimicrobial | Activity against certain bacteria |
Table 2: Synthesis Pathways
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Condensation | 3-Chlorobenzaldehyde + Acetic Anhydride | 85 |
| Cyclization | Using thiazolidine derivatives | 75 |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Analogs
Substituent Effects on Pharmacological Activity
- Chlorine Position: The 3- and 4-chlorophenyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to monosubstituted analogs like 4-(3-chlorophenyl)-4-oxobutanoic acid. This substitution pattern may improve receptor binding affinity, as seen in antimicrobial pyrazolo-pyridazine derivatives synthesized from 4-(4-chlorophenyl)-4-oxobutanoic acid .
- Piperazine vs. Acid Moieties : The piperazinyl analog () introduces a basic nitrogen, likely improving blood-brain barrier penetration for CNS applications, whereas the carboxylic acid group in the target compound favors solubility and ionic interactions in peripheral tissues .
- Ester vs. Acid Functionalization : Methyl esters (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability but requiring metabolic activation to the acid form for activity. This contrasts with the target compound’s ready bioavailability as a free acid .
Biological Activity
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS Number: 344280-32-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, with IC50 values suggesting potent cytotoxic effects against human cancer cells such as MDA-MB-231 and Hela .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.79 |
| Compound B | Hela | 3.64 |
| Compound C | SMMC-7721 | 2.64 |
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated moderate antioxidant activity, which may contribute to its overall therapeutic profile .
3. Enzyme Inhibition
Research has also focused on the inhibitory effects of this compound on key enzymes involved in metabolic pathways:
- α-Glycosidase : Inhibition with Ki values ranging from 63.85–851.05 μM.
- Acetylcholinesterase (AChE) : Inhibition with Ki values between 13.58–31.45 μM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Antioxidant Effects : It scavenges free radicals, thereby reducing oxidative stress within cells.
- Enzyme Interaction : Binding to specific active sites on target enzymes alters their activity, which can lead to therapeutic effects.
Case Studies
Several case studies have explored the biological effects of this compound in vivo and in vitro:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- In Vivo Animal Models : Animal studies indicated that administration of this compound led to reduced tumor growth rates and improved survival rates compared to control groups .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid in laboratory settings? A: The compound can be synthesized via Knoevenagel condensation , where substituted benzaldehydes (e.g., 3-chlorobenzaldehyde and 4-chlorobenzaldehyde) react with activated methylene compounds (e.g., ethyl acetoacetate) under alkaline conditions. Subsequent hydrolysis and decarboxylation yield the target oxobutanoic acid derivative. Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to optimize intermediate formation . Post-synthesis, purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
Structural Confirmation Techniques
Q: What analytical methods are critical for confirming the molecular structure of this compound? A:
- NMR Spectroscopy : and NMR validate substituent positions on phenyl rings and ketone/carboxylic acid functionalities.
- X-ray Crystallography : Resolves bond angles, dihedral angles, and crystallographic packing (e.g., C=O bond length ~1.21 Å, Cl–C–C–Cl torsion angle ~120°) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 325.13 g/mol) and fragmentation patterns .
Biological Activity Profiling
Q: How can researchers assess the biological activity of this compound? A:
- Enzyme Inhibition Assays : Test for inhibition of cyclooxygenase (COX) or kynurenine-3-hydroxylase using spectrophotometric methods (e.g., monitoring NADPH consumption at 340 nm) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MIC) .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and selectivity? A:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chlorophenyl intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve condensation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR studies on chlorophenyl derivatives? A:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., NO) or electron-donating (e.g., OCH) groups at the 3- and 4-positions to evaluate electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the ketone group with esters or amides to modulate lipophilicity and metabolic stability .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate steric/electrostatic fields with activity data .
Addressing Contradictory Data in Reactivity
Q: How should researchers resolve discrepancies in reaction outcomes reported for similar compounds? A:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% that may skew reactivity .
- Substituent Position Effects : Compare reactivity of 3-chloro vs. 4-chloro isomers; steric hindrance at the 3-position may reduce nucleophilic substitution rates .
- Replication Under Controlled Conditions : Standardize solvent, temperature, and catalyst loading to isolate variables .
Metal Complexation Studies
Q: How can the carboxylic acid group in this compound be utilized for coordination chemistry? A:
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu, Zn) in ethanol/water at pH 5–6 to form stable chelates. Characterize via IR (carboxylate stretch ~1600 cm) and magnetic susceptibility measurements .
- Biological Activity Enhancement : Test metal complexes for improved antimicrobial or anticancer activity compared to the free ligand .
Computational Modeling for Mechanistic Insights
Q: What computational approaches elucidate reaction mechanisms or binding modes? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
